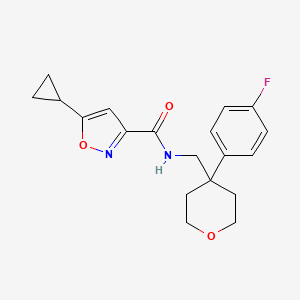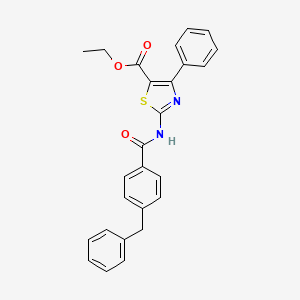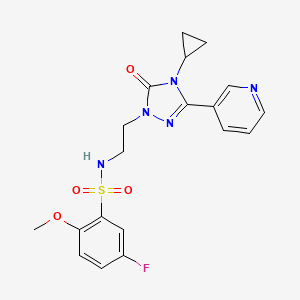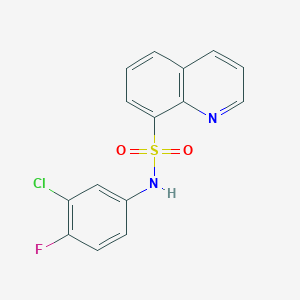
N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorine-containing quinoline derivatives, including those with sulfonamide moieties, has been explored through various methods. One approach involves the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines using bases such as NaH, KH, or Et3N, leading to high yields of fluorinated quinoline derivatives . Another method includes the Sonogashira coupling of iodoaniline derivatives with alkynes, followed by cyclization to produce compounds with potential antitumor activity . Additionally, a green synthesis approach has been reported for quinoxaline sulfonamides, starting with chlorosulfonation and subsequent reaction with aromatic amines under solvent-free conditions . These methods demonstrate the versatility and adaptability of synthetic strategies to incorporate fluorine and sulfonamide groups into quinoline structures.
Molecular Structure Analysis
The molecular structure of quinoline sulfonamide derivatives has been characterized using various spectroscopic techniques. For instance, IR spectra have been used to establish that N-(3-chloro-2-quinoxalyl)sulfonamides exist in the form of amide tautomers in the solid state . This information is crucial for understanding the reactivity and potential biological activity of these compounds.
Chemical Reactions Analysis
Quinoline sulfonamide derivatives exhibit a range of chemical reactivities. For example, N-(3-chloro-2-quinoxalyl)arylsulfonamides can undergo nucleophilic substitution of the halogen with O- and N-nucleophiles, and alkylation leads to N-methyl derivatives . Additionally, the cyclization of N-arylpropynamides with N-sulfanylsuccinimides catalyzed by AlCl3 can result in the formation of 3-sulfenyl quinolin-2-ones . These reactions highlight the potential for further chemical modifications and the synthesis of diverse quinoline-based structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline sulfonamide derivatives are influenced by the presence of fluorine and sulfonamide groups. The introduction of fluorine atoms can significantly affect the acidity, lipophilicity, and metabolic stability of these compounds . The sulfonamide moiety, on the other hand, is a common feature in many drugs and can contribute to the compounds' solubility and binding properties . These attributes are particularly important when considering the pharmacological potential of quinoline sulfonamides as anticancer agents, as demonstrated by the in vitro anticancer activity against human breast cancer cell lines .
Applications De Recherche Scientifique
Cytotoxic Activity in Cancer Research
A study by Ghorab et al. (2015) focused on the synthesis of novel sulfonamide derivatives, including quinoline moieties, and evaluated their cytotoxic activity against breast and colon cancer cell lines. Compound 17, in particular, showed significant potency against breast cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antitumor Agents
McCarroll et al. (2007) described the synthesis of antitumor compounds through the interaction of aniline derivatives with arylsulfonyl chlorides, leading to sulfonamides that showed selective inhibition of cancer cell lines. This study demonstrates the role of sulfonamide derivatives, including quinoline sulfonamides, as potential antitumor agents (McCarroll, Bradshaw, Westwell, Matthews, & Stevens, 2007).
Synthesis of Novel Quinoxaline Sulfonamides
Alavi et al. (2017) investigated the green synthesis of quinoxaline sulfonamides with significant antibacterial activity. This work highlights the versatility of sulfonamide derivatives in synthesizing compounds with potential applications in addressing microbial resistance (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Fluorometric Determination
Ma et al. (2000) explored fluorescence reactions involving sulfonamidoquinoline derivatives for the sensitive determination of cobalt in various samples. This approach underscores the utility of sulfonamide derivatives in analytical chemistry, especially in the detection of metal ions (Ma, Cao, Zhao, Wu, Hu, & Xu, 2000).
Mécanisme D'action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide, as a sulfonamide derivative, is likely to act as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing PABA from binding and interrupting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the synthesis of dihydrofolate and subsequently tetrahydrofolate . These molecules are essential for the production of purines and pyrimidines, which are the building blocks of DNA. Therefore, the compound’s action leads to the inhibition of bacterial DNA synthesis and cell division .
Result of Action
The ultimate result of this compound’s action is the inhibition of bacterial growth and replication by disrupting DNA synthesis . This makes it potentially useful in combating bacterial infections.
Orientations Futures
Quinoline derivatives are utilized in various areas and have numerous biological compounds . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research . This focuses in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Overall, the results suggest that DW-8 may represent a suitable lead for developing novel compounds to treat CRC .
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2S/c16-12-9-11(6-7-13(12)17)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZSXWRBTGUZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2537748.png)
![ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2537749.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)

![6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one](/img/structure/B2537757.png)
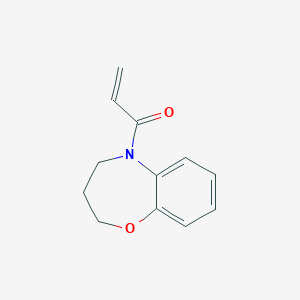
![N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2537759.png)
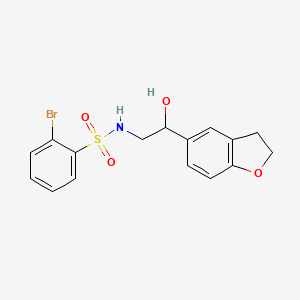

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2537764.png)
